molecular formula C20H18BrNO4S2 B1191139 ethyl (5Z)-5-[(5-bromothiophen-2-yl)methylidene]-2-[(4-ethoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate

ethyl (5Z)-5-[(5-bromothiophen-2-yl)methylidene]-2-[(4-ethoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate

Cat. No.: B1191139
M. Wt: 480.4g/mol
InChI Key: MODHNPGGTMFARD-WLGQYLEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl (5Z)-5-[(5-bromothiophen-2-yl)methylidene]-2-[(4-ethoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a bromine atom, and an ethoxyaniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (5Z)-5-[(5-bromothiophen-2-yl)methylidene]-2-[(4-ethoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the thiophene ring and the introduction of the bromine atom. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

ethyl (5Z)-5-[(5-bromothiophen-2-yl)methylidene]-2-[(4-ethoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols), and oxidizing or reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

ethyl (5Z)-5-[(5-bromothiophen-2-yl)methylidene]-2-[(4-ethoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl (5Z)-5-[(5-bromothiophen-2-yl)methylidene]-2-[(4-ethoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

ethyl (5Z)-5-[(5-bromothiophen-2-yl)methylidene]-2-[(4-ethoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate can be compared with other similar compounds, such as:

These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications

Properties

Molecular Formula

C20H18BrNO4S2

Molecular Weight

480.4g/mol

IUPAC Name

ethyl (5Z)-5-[(5-bromothiophen-2-yl)methylidene]-2-(4-ethoxyphenyl)imino-4-hydroxythiophene-3-carboxylate

InChI

InChI=1S/C20H18BrNO4S2/c1-3-25-13-7-5-12(6-8-13)22-19-17(20(24)26-4-2)18(23)15(28-19)11-14-9-10-16(21)27-14/h5-11,23H,3-4H2,1-2H3/b15-11-,22-19?

InChI Key

MODHNPGGTMFARD-WLGQYLEDSA-N

SMILES

CCOC1=CC=C(C=C1)N=C2C(=C(C(=CC3=CC=C(S3)Br)S2)O)C(=O)OCC

Origin of Product

United States

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